molecular formula C21H20ClN3O3 B2479715 2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 1421481-65-3

2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2479715
CAS No.: 1421481-65-3
M. Wt: 397.86
InChI Key: ADBBCVKQLMBLIZ-UHFFFAOYSA-N
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Description

2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide is a synthetic small molecule featuring a dihydropyrimidinone core, a common scaffold in medicinal chemistry known for its diverse biological activities. This acetamide derivative is a valuable chemical tool for pharmaceutical research and development, particularly in the exploration of new therapeutic agents. Compounds with similar dihydropyrimidinone structures have been investigated as potent and highly selective mechanism-based inhibitors for enzymes like myeloperoxidase (MPO), which is implicated in cardiovascular diseases, showcasing the potential of this chemical class in drug discovery . Furthermore, structurally related pyrimidine-acetamide hybrids have demonstrated significant anticonvulsant properties in preclinical models, such as the pentylenetetrazole-induced seizure model, by modulating GABAergic neurotransmission, which is a primary target for central nervous system disorders . The specific molecular architecture of this compound, which integrates chloro, methyl, phenyl, and ethoxyphenyl substituents, makes it a promising candidate for researchers in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-3-28-17-12-8-7-11-16(17)24-18(26)13-25-20(15-9-5-4-6-10-15)23-14(2)19(22)21(25)27/h4-12H,3,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBBCVKQLMBLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=NC(=C(C2=O)Cl)C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide is a member of the dihydropyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H20ClN3O2\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_3\text{O}_2

The molecular weight is approximately 357.83 g/mol. The presence of the chloro and ethoxy groups contributes to its unique reactivity and biological profile.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-ethoxyphenyl)acetamide exhibit significant anticancer properties. For instance, derivatives of dihydropyrimidines have shown efficacy in inhibiting cell proliferation in various cancer cell lines, including breast and prostate cancer cells.

Mechanism of Action:
The anticancer activity is often mediated through the inhibition of key signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway. This pathway is crucial for cell survival and proliferation. Inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Compounds with similar structures have also demonstrated antimicrobial properties. Studies suggest that these compounds can inhibit bacterial growth by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Case Study 1: Anticancer Efficacy

A study evaluating the effects of a related dihydropyrimidine compound found that it induced apoptosis in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death .

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-712.5Apoptosis induction
Compound BPC-310.0PI3K/Akt inhibition

Case Study 2: Antimicrobial Activity

In vitro studies on related compounds have revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be in the range of 8–32 µg/mL, indicating potent activity against these pathogens .

CompoundBacteriaMIC (µg/mL)
Compound CS. aureus16
Compound DE. coli32

Structure-Activity Relationship (SAR)

The biological activity of dihydropyrimidine derivatives is often influenced by structural modifications. Substituents at the 4 and 5 positions of the pyrimidine ring significantly affect potency and selectivity against various biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs vary in substituents on the pyrimidinone core, acetamide linker, and aryl groups. Key comparisons include:

Compound Core Substituents Aryl Group Key Structural Features
Target Compound 5-Cl, 4-CH₃, 2-Ph 2-Ethoxyphenyl Ethoxy group enhances solubility; chloro and methyl groups may influence steric/electronic effects.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide (5.4) 4-CH₃ 4-Chlorophenyl Chlorine at para position increases polarity; thioether linker may reduce metabolic stability.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) 4-CH₃ 2,3-Dichlorophenyl Dichloro substitution enhances lipophilicity but may introduce steric hindrance.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide (5.15) 4-CH₃ 4-Phenoxyphenyl Phenoxy group adds bulk and π-π stacking potential; may improve target binding.
N-(2-Chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide 4-CH₃, 5-(4-methylphenyl)sulfonyl 2-Chlorophenyl Sulfonyl group increases molecular weight and hydrogen-bonding capacity.

Physical and Spectroscopic Properties

  • Melting Points: Compound 5.4: >282°C (high crystallinity due to para-chloro symmetry) . Compound 5.6: 230°C (lower than 5.4, likely due to asymmetric dichloro substitution) . Compound 5.15: 224°C (phenoxy group reduces packing efficiency) . Target Compound: Data unavailable, but the 2-ethoxy group may lower melting point compared to chloro analogs.
  • ¹H NMR Shifts :

    • NHCO Resonance :
  • 5.4: δ 10.22 ppm .
  • 5.6: δ 10.10 ppm .
  • Target Compound : Expected near δ 10.1–10.3 ppm due to similar acetamide environment.
    • Aromatic Protons :
  • 5.15: δ 7.75–6.91 ppm (multiplet for phenoxy and phenyl groups) .
  • Target Compound : 2-Ethoxyphenyl protons likely resonate at δ 6.8–7.5 ppm, with deshielding from the ethoxy group.

Key Research Findings

  • Electron-Donating vs. Electron-Withdrawing Groups : Ethoxy (target) and methoxy () substituents improve solubility but may reduce binding affinity compared to electron-withdrawing chloro groups .
  • Sulfonyl vs.
  • Biological Implications : Dichloro-substituted analogs (e.g., 5.6) show higher lipophilicity, which could improve membrane permeability but increase toxicity risks .

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